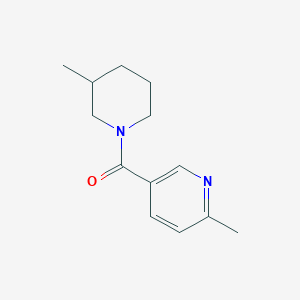
(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPM belongs to the class of piperidine-based compounds and has a molecular formula of C13H18N2O.
Mecanismo De Acción
The exact mechanism of action of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been found to improve cognitive function and memory through the modulation of neurotransmitter systems. In cancer research, this compound has been shown to inhibit the growth of cancer cells through the induction of apoptosis. In drug addiction research, this compound has been shown to reduce drug-seeking behavior and relapse through the modulation of dopamine and glutamate systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a versatile compound for studying various neurological and psychiatric disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in neurological and psychiatric disorders. In cancer research, studies are needed to determine the efficacy of this compound in combination with other chemotherapeutic agents. In drug addiction research, studies are needed to determine the long-term effects of this compound on drug-seeking behavior and relapse. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases and disorders.
Métodos De Síntesis
The synthesis of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone involves the reaction between 3-methylpiperidine and 6-methyl-3-pyridinecarboxaldehyde in the presence of acetic acid and sodium borohydride. The reaction results in the formation of this compound as a yellow solid with a melting point of 94-95°C. The purity of this compound can be improved through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have a positive effect on cognitive function and memory. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. In drug addiction research, this compound has been studied for its potential to reduce drug-seeking behavior and relapse.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-7-15(9-10)13(16)12-6-5-11(2)14-8-12/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRNKOYCCLDTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

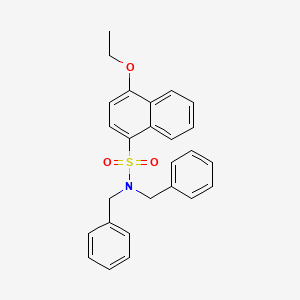
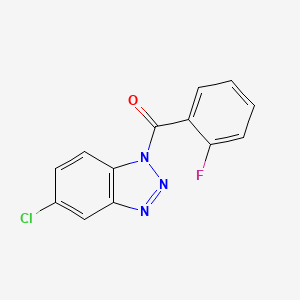
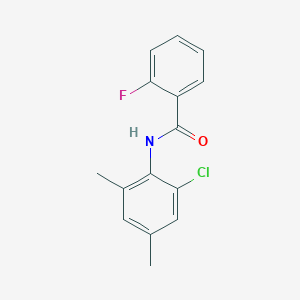
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
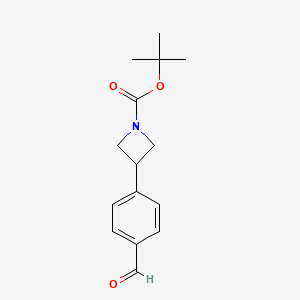
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)
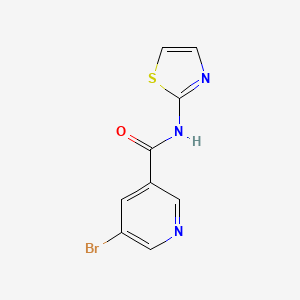
![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)
![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)
![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)